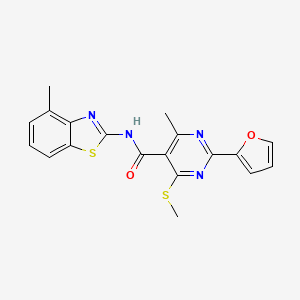

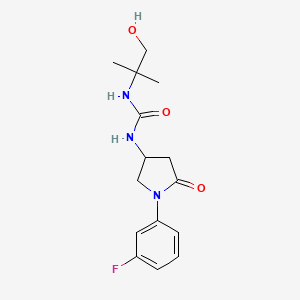

![molecular formula C21H20F3N3O2 B2867281 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[3-(trifluoromethyl)phenyl]carbamate CAS No. 318284-34-3](/img/structure/B2867281.png)

4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[3-(trifluoromethyl)phenyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[3-(trifluoromethyl)phenyl]carbamate” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The pyrazole ring in this compound is substituted with three methyl groups and a phenyl group, which is further substituted with a carbamate group .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The pyrazole ring is substituted with three methyl groups and a phenyl group, which is further substituted with a carbamate group .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Pyrazole Derivatives : Pyrazole derivatives, including compounds structurally related to "4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[3-(trifluoromethyl)phenyl]carbamate," have been synthesized through various methods. These compounds serve as intermediates for developing biologically active molecules. The synthesis process often involves Knoevenagel condensation and cyclization reactions. These derivatives have shown potential in molecular targeted therapy for cancer due to their selectivity and reduced side effects compared to traditional chemotherapy (Liu, Xu, & Xiong, 2017).

Biological Activities

Antimicrobial Agents : Certain pyrazole derivatives have been evaluated for their antimicrobial activities. For instance, new series of triazolyl pyrazole derivatives demonstrated a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. These compounds were synthesized via a Vilsmeier–Haack reaction approach and showed promise as good inhibitors of the E. coli MurB enzyme (Bhat et al., 2016).

Antifungal and Anticancer Activities : Novel pyrazoles and isoxazole derivatives bearing a benzofuran moiety have been synthesized and tested for their antibacterial and antifungal activities. These compounds have demonstrated significant biological activities, highlighting the therapeutic potential of pyrazole derivatives in treating various microbial infections (Siddiqui et al., 2013).

Material Science Applications

Electroluminescent Materials : Pyrazole derivatives have also found applications in material science, particularly in the development of electroluminescent materials. For example, carbazole or oxadiazole modified pyran-containing compounds have been synthesized and characterized, showing potential for greenish-yellow light emission in electroluminescent devices (Yang et al., 2006).

Propiedades

IUPAC Name |

[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]phenyl] N-[3-(trifluoromethyl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N3O2/c1-13-19(14(2)27(3)26-13)11-15-7-9-18(10-8-15)29-20(28)25-17-6-4-5-16(12-17)21(22,23)24/h4-10,12H,11H2,1-3H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVXOUOOBLTDTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CC2=CC=C(C=C2)OC(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2867204.png)

![N-(benzo[d]thiazol-5-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2867206.png)

![2-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid](/img/structure/B2867208.png)

![1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine](/img/structure/B2867209.png)

![2-(4-Ethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2867213.png)

![2-(4-isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/no-structure.png)